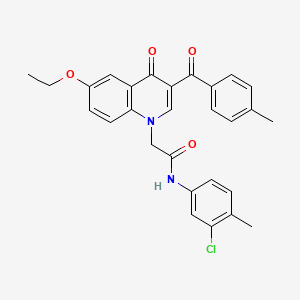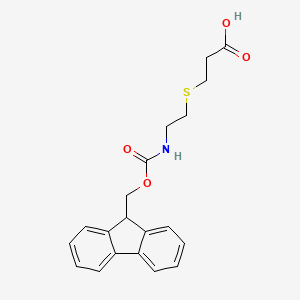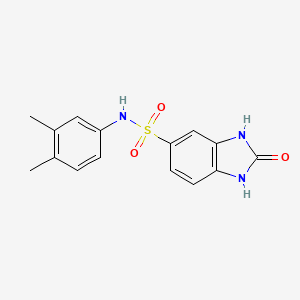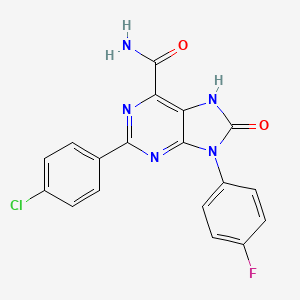![molecular formula C9H14ClF2NO2 B2405953 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide CAS No. 2411223-73-7](/img/structure/B2405953.png)
2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide, also known as ML277, is a small molecule compound that has been identified as a potent and selective activator of the K2P potassium channel, TASK-3. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including neuropathic pain, depression, and anxiety.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide involves the activation of the K2P potassium channel, TASK-3. This channel plays a crucial role in regulating neuronal excitability and is involved in the modulation of pain signals in the nervous system. By activating this channel, this compound reduces the excitability of pain-sensing neurons, leading to a decrease in pain sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its pain-reducing effects, this compound has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide is its selectivity for the TASK-3 channel, which reduces the risk of off-target effects. This compound is also highly potent, allowing for the use of lower concentrations in experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide. One area of interest is the potential use of this compound in the treatment of chronic pain conditions, such as neuropathic pain. Another area of interest is the development of more potent and selective activators of the TASK-3 channel, which could lead to the development of more effective therapies for various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its selective activation of the TASK-3 channel makes it a valuable tool for studying the role of this channel in pain modulation and other physiological processes. Further research is needed to fully understand the potential of this compound and to develop more effective therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide involves a multi-step process that begins with the reaction of 3-(difluoromethoxy)cyclopentanone with ethyl chloroformate, followed by the reaction with 2-amino-2-methylpropan-1-ol to form the intermediate compound. The intermediate compound is then subjected to chlorination with thionyl chloride to yield the final product, this compound.
Aplicaciones Científicas De Investigación
2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is neuropathic pain, where this compound has been shown to reduce pain sensitivity in animal models. This compound has also been studied for its potential use in treating depression and anxiety disorders, where it has been shown to have anxiolytic and antidepressant effects.
Propiedades
IUPAC Name |
2-chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO2/c1-5(10)8(14)13-6-2-3-7(4-6)15-9(11)12/h5-7,9H,2-4H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDJQVUADBZHND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(C1)OC(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2405872.png)
![3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2405873.png)


![N-(1-cyanocyclopentyl)-2-(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2405880.png)


![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2405883.png)


![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)
![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)

